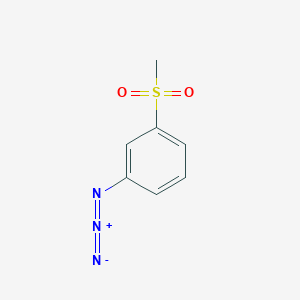

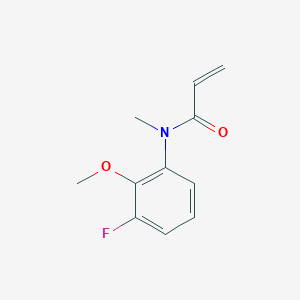

![molecular formula C19H25N3O4 B2495457 Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 857494-05-4](/img/structure/B2495457.png)

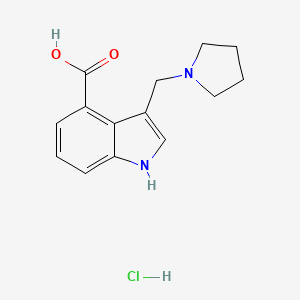

Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperazine derivatives involves various chemical reactions that lead to the formation of N,N′-disubstituted piperazine derivatives. For instance, certain ethyl carboxylates reacted with secondary amines to give specific piperazine derivatives, showcasing the versatility of reactions involving piperazine rings (Vasileva et al., 2018).

Molecular Structure Analysis

Structural analysis of piperazine derivatives, including those similar to our compound of interest, reveals their complex interactions and configurations. Spectroscopic and DFT techniques were utilized to characterize the molecular structure of ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate complexes with Ni(II), Zn(II), and Cd(II), demonstrating the compound's ability to bind through different sites depending on the metal involved (Prakash et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds often involve interaction with various reagents, leading to a range of derivatives. For example, the reaction of N-(2-pyridinyl)piperazines with CO and ethylene in the presence of rhodium catalyst led to a novel carbonylation reaction at a C−H bond in the piperazine ring, highlighting the unique reactivity of the piperazine moiety (Ishii et al., 1997).

Aplicaciones Científicas De Investigación

Synthesis and Evaluation of Ligands for D2-like Receptors

Research indicates that compounds with arylalkyl substituents, similar to the ethyl group in the query compound, can enhance the potency and selectivity of binding affinity at D2-like receptors. This suggests potential applications in developing antipsychotic agents. Preliminary findings show that while specific effects of arylalkyl moieties are unpredictable, the composite structure contributes to selectivity and potency at these receptors (Sikazwe et al., 2009).

Piperazine Derivatives for Therapeutic Use

Piperazine, a core element in the query compound, is integral to the rational design of drugs across a variety of therapeutic areas, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of resulting molecules, highlighting its versatility in drug discovery (Rathi et al., 2016).

Anti-mycobacterial Activity with Piperazine Analogues

Piperazine and its analogues have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This underscores its importance in developing new anti-mycobacterial agents, with a focus on the design and structure-activity relationship of piperazine-based compounds (Girase et al., 2020).

Mecanismo De Acción

Target of Action

Many compounds with a pyrrolopyrazine scaffold, which is similar to the structure of the compound , have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

The mode of action of these compounds often involves interactions with macromolecules, facilitated by the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Pharmacokinetics

The incorporation of the piperazine ring in similar compounds is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Result of Action

The molecular and cellular effects of these compounds can be diverse, ranging from antibacterial to antitumor effects .

Propiedades

IUPAC Name |

ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-3-14-7-5-6-8-15(14)22-17(23)13-16(18(22)24)20-9-11-21(12-10-20)19(25)26-4-2/h5-8,16H,3-4,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZVQCMYKDYSLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2495378.png)

![4-bromo-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2495379.png)

![N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2495382.png)

![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2495389.png)